b-Casomorphin (1-3) Acetate

Description

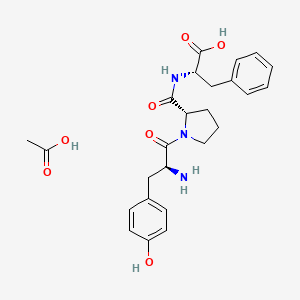

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31N3O7 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C23H27N3O5.C2H4O2/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;1-2(3)4/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H3,(H,3,4)/t18-,19-,20-;/m0./s1 |

InChI Key |

CEVUZMQWYWTFSC-HBSNOMOYSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |

Origin of Product |

United States |

Molecular Pharmacology of Beta Casomorphin 1 3 Acetate

Characterization of Opioid Receptor Binding Profiles

The interaction of β-casomorphin (1-3) acetate (B1210297) and its closely related amide derivative with opioid receptors is characterized by a distinct preference for the μ-opioid receptor (MOR), with significantly lower affinity for the δ-opioid (DOR) and κ-opioid (KOR) receptors. This selectivity is a hallmark of the casomorphin family and dictates its biological effects.

Mu-Opioid Receptor Agonism and Selectivity

Beta-casomorphin (B10794742) (1-3) and its derivatives are potent agonists at the μ-opioid receptor. nih.govnih.gov This agonism is responsible for their morphine-like effects. The high selectivity for μ-receptors over δ-receptors is a defining characteristic. nih.gov Studies on related tetrapeptide amides, such as morphiceptin (B1676752) (Tyr-Pro-Phe-Pro-NH2), further confirm this pronounced μ-receptor specificity. nih.gov The affinity for the μ-receptor is potent, although quantitative data for the (1-3) acetate fragment is often presented alongside its more studied amide form. The substitution of D-proline at position 4 in longer casomorphin chains, creating derivatives like morphiceptin, has been shown to yield compounds with very high μ-binding affinity and selectivity. nih.gov

Interactions with Delta and Kappa Opioid Receptors

In contrast to its high affinity for the μ-opioid receptor, β-casomorphin (1-3) acetate exhibits markedly weaker interactions with δ- and κ-opioid receptors. Research on various β-casomorphin analogs consistently demonstrates that binding to δ-sites is significantly diminished, particularly upon C-terminal amidation which enhances μ-affinity. nih.gov While some modifications, such as the introduction of a D-Ala at position 2 in longer casomorphin amides, can increase binding to δ-sites, the parent structures show clear μ-preference. nih.gov The affinity for κ-receptors is generally considered to be negligible. pan.olsztyn.pl This receptor binding profile underscores the μ-selective nature of the Tyr-Pro-Phe pharmacophore.

| Compound/Analog | Receptor Target | Binding Affinity (Ki or IC50) | Selectivity |

| β-Casomorphin-5 | μ-receptor | ≥1 µM | Low affinity |

| β-Casomorphin-5 | δ-receptor | ≥10 µM | Very low affinity |

| Morphiceptin (Tyr-Pro-Phe-Pro-NH2) | μ-receptor | High affinity | Highly μ-selective |

| [D-Pro4]-β-casomorphin-4-amide | μ-receptor | Very high affinity | Highly μ-selective |

This table presents data for closely related casomorphin compounds to illustrate the general binding profile of the pharmacophore, as specific Ki values for β-Casomorphin (1-3) Acetate are not consistently available in the literature. Data sourced from multiple studies. nih.govpan.olsztyn.pl

Ligand-Receptor Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools used to predict and analyze the interaction between a ligand, such as β-casomorphin (1-3) acetate, and its receptor at the atomic level. nih.govedgccjournal.org These studies are crucial for understanding the structural basis of binding affinity and selectivity.

While specific molecular docking studies exclusively focused on β-casomorphin (1-3) acetate are not extensively detailed in published literature, the principles of its interaction can be inferred from studies on other opioid peptides. researchgate.net Such a study would involve computationally placing the peptide into the binding pocket of a modeled μ-opioid receptor. The primary interactions would be driven by the N-terminal tyrosine residue, a key pharmacophore for all opioid peptides. Its phenolic hydroxyl group and protonated amine are expected to form critical hydrogen bonds and ionic interactions with specific amino acid residues within the receptor, such as aspartate and histidine. The proline residue induces a characteristic turn in the peptide backbone, and the phenylalanine side chain engages in hydrophobic interactions within a sub-pocket of the receptor. researchgate.net Modeling studies on related peptides like dermorphin (B549996) and endomorphin-2 have highlighted the importance of the spatial arrangement of these aromatic side chains for μ-receptor affinity and activation. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Investigations of Beta-Casomorphin (1-3) Derivatives

Structure-activity relationship (SAR) studies have been instrumental in elucidating which parts of the β-casomorphin structure are essential for its opioid activity. These investigations involve systematically modifying the peptide's structure and observing the resulting changes in receptor binding and functional potency.

The N-terminal tyrosine residue is indispensable for activity. Its phenolic hydroxyl group and free amino group are critical pharmacophores for opioid receptor interaction. Modifications to the core Tyr-Pro-Phe sequence have revealed several key insights. C-terminal amidation, as seen in β-casomorphin (1-3) amide, generally enhances μ-opioid receptor affinity and potency while decreasing affinity for δ-receptors. nih.gov

Substituting natural L-amino acids with their D-isomers can dramatically alter the peptide's profile. For instance, substituting L-Pro at position 4 of longer casomorphin chains with D-Pro significantly increases μ-binding affinity and analgesic potency. nih.gov Conversely, substituting L-Pro at position 2 can abolish opioid-like actions, highlighting the stereochemical sensitivity of the receptor interaction. nih.gov The introduction of a D-alanine at position 2 in amidated casomorphins has been shown to increase binding to δ-receptors, shifting the selectivity profile. nih.gov These findings demonstrate that the conformation of the peptide backbone, heavily influenced by the proline residues and the stereochemistry of other amino acids, is a crucial determinant of receptor selectivity and agonist activity.

| Modification | Position | Effect on Activity/Affinity |

| C-terminal Amidation | 3 | Increases μ-receptor affinity and potency; decreases δ-receptor affinity. nih.gov |

| D-Phe Substitution | 3 | Enhances μ-receptor binding and analgesic potency. nih.gov |

| D-Pro Substitution | 4 (in longer chains) | Considerably increases μ-receptor affinity and analgesic action. nih.gov |

| D-Ala Substitution | 2 (in amides) | Increases δ-receptor binding affinity. nih.gov |

| D-Pro Substitution | 2 | Abolishes opioid-like actions. nih.gov |

Signal Transduction Pathways Activated by Beta-Casomorphin (1-3) Acetate

As an agonist for the μ-opioid receptor, β-casomorphin (1-3) acetate initiates a cascade of intracellular events upon binding. Mu-opioid receptors are classic G protein-coupled receptors (GPCRs) that couple primarily to inhibitory G proteins (Gαi/o). nih.govnih.gov

The activation of the Gαi/o subunit by the agonist-bound receptor leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets.

In addition to the adenylyl cyclase pathway, the Gβγ subunits dissociated from the activated G protein also play a direct role in signaling. They can modulate the activity of various ion channels. nih.gov A typical outcome of μ-opioid receptor activation is the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. youtube.com This hyperpolarization makes neurons less likely to fire an action potential. Concurrently, μ-opioid receptor activation inhibits N-type voltage-gated calcium channels, reducing calcium influx, which is a critical step for neurotransmitter release from presynaptic terminals. nih.govyoutube.com

Collectively, this signal transduction cascade—inhibition of adenylyl cyclase, reduction in cAMP, activation of potassium channels, and inhibition of calcium channels—underlies the cellular mechanism of action for μ-opioid agonists like β-casomorphin (1-3) acetate, leading to their characteristic inhibitory effects on neuronal activity.

Biological Activities and Physiological System Modulation in Preclinical Models

Effects on Gastrointestinal Physiology in Animal Models

Research in animal models has demonstrated that casomorphins, including the b-Casomorphin (1-3) fragment, can influence the gastrointestinal (GI) system. These peptides are released during the digestion of milk protein and can interact with opioid receptors located in the gut. nih.gov

The impact of casomorphins on gut motility is a significant area of study. Opioid peptides released from casein digestion are generally understood to slow gastrointestinal motility by interacting with gut opiate receptors. nih.gov This effect has been observed in studies where the administration of the opioid antagonist naloxone (B1662785) counteracted the delay in transit time caused by casein. nih.govmdpi.com

While longer-chain casomorphins like β-casomorphin-7 (BCM-7) are noted for delaying GI transit in rodents deakin.edu.ausemanticscholar.orgmdpi.com, specific research on the b-Casomorphin (1-3) fragment has indicated it may reduce intestinal transit time in animal models. px-12.com This suggests a potentially different or more complex mechanism of action compared to its larger counterparts. The slowing of gastrointestinal transit time by more potent, modified casomorphins has been shown to be dose-dependent in rats. nih.gov

Table 1: Research Findings on Gastrointestinal Motility in Animal Models

| Animal Model | Study Compound/Diet | Key Finding | Reference |

|---|---|---|---|

| Rats | Bovine Casein vs. Whey Protein | Casein significantly increased gastric emptying time and gastrointestinal transit time (GITT), an effect abolished by naloxone. | nih.gov |

| Rats | Synthetic D-Ala-β-casomorphin-4 and -5 | Slowed GITT in a dose-dependent manner. | nih.gov |

| Mice | Subcutaneous β-casomorphin derivatives | Reduced GI transit time. | kc-usercontent.com |

| Rats | A1 vs. A2 β-casein milk | A1 milk diet delayed intestinal transit, an effect negated by naloxone. | semanticscholar.orgmdpi.com |

| Animal Models | b-Casomorphin (1-3) | Modulated gut motility and reduced intestinal transit time. | px-12.com |

The integrity of the gut barrier, which controls the passage of substances from the gut into the bloodstream, can be influenced by casomorphins. The activation of µ-opioid receptors in the gut is hypothesized to have the potential to impair gut barrier integrity. kc-usercontent.com The gastrointestinal epithelium acts as a physical barrier and contains various cells, including those involved in immune responses and mucus secretion, which can be affected by bioactive peptides. mdpi.com

Studies focusing on longer-chain casomorphins, particularly BCM-7, have shown a direct effect on gut barrier components. For instance, BCM-7 has been reported to induce a significant discharge of mucins in the rat jejunum and to enhance the expression of mucin genes in human intestinal cell lines through an opioid pathway. researchgate.net While excessive mucin production can disrupt GI function, it is also a protective response. mdpi.comresearchgate.net Animal studies have also linked the consumption of A1 milk, the source of BCM-7, to inflammatory responses that could increase intestinal permeability. researchgate.net

Central Nervous System Interactions in Animal Models

b-Casomorphin (1-3) Acetate (B1210297) and related peptides can interact with the central nervous system (CNS) after crossing the intestinal barrier, leading to various neuromodulatory and behavioral effects.

The primary mechanism for the CNS effects of b-Casomorphin (1-3) is its interaction with opioid receptors in the brain. It has been demonstrated to bind to μ-opioid receptors with a moderate affinity. px-12.com In a direct application of this property, the amide acetate salt of b-Casomorphin (1-3) has been utilized as a tritiated ligand for the in vivo mapping of opioid receptor distribution in the brains of rats. biosynth.com This highlights its utility as a research tool to understand the specific brain regions targeted by such peptides. While longer casomorphins like BCM-7 have been shown to cross the blood-brain barrier and activate brain regions associated with conditions like autism and schizophrenia in rat models, specific data on the transit of the (1-3) fragment across this barrier is less defined. nih.govnih.gov

The interaction of b-Casomorphin (1-3) with the CNS translates into observable behavioral changes in rodents. Administration of b-Casomorphin (1-3) to rats has been shown to alter locomotor activity, social interaction, and stereotypic behaviors. px-12.com These findings suggest a direct modulatory role for this specific peptide in central nervous system functions that govern behavior. px-12.com Studies by Sun & Cade on peptides with similar structures found in schizophrenia and autism also demonstrated significant behavioral changes in rats, further supporting the link between casomorphins and behavioral phenotypes. mdpi.comnih.gov

Table 2: Observed Behavioral Effects of b-Casomorphin (1-3) in Rodent Models

| Animal Model | Compound Administered | Observed Behavioral Changes | Reference |

|---|---|---|---|

| Rats | b-Casomorphin (1-3) | Changes in locomotor activity, social interaction, and stereotypic behaviors. | px-12.com |

| Rats | Peptide from schizophrenia and autism (related to casomorphins) | Caused behavioral changes relevant to the conditions studied. | mdpi.comnih.gov |

Immunomodulatory Mechanisms in Experimental Systems

b-Casomorphin (1-3) Acetate has been found to modulate the immune system in experimental settings. This activity is consistent with the presence of opioid receptors on various immune cells, including T cells, B cells, and macrophages. kc-usercontent.com

A key finding specific to the (1-3) fragment is its ability to stimulate lymphocyte proliferation in rats, providing clear evidence of its immunomodulatory effects. px-12.com Broader research into casomorphins supports this, showing that these peptides can influence immune responses through various mechanisms. For example, oral administration of β-casomorphins-7/5 in mice led to an increased gut immune response, characterized by elevated levels of immunoglobulins (IgE, IgG) and inflammatory molecules such as myeloperoxidase (MPO) and histamine. researchgate.net

Furthermore, casomorphins may exert their effects through pathways involving toll-like receptors (TLR-2 and TLR-4), which play a crucial role in the innate immune system. researchgate.netnih.gov In vitro experiments using human peripheral blood mononuclear cells have shown that peptide samples derived from milk proteins can stimulate the production of cytokines like Interleukin-10 and Interferon-γ, indicating a direct influence on immune cell signaling. vu.edu.au

Table 3: Findings on the Immunomodulatory Effects of Casomorphins

| Experimental System | Compound/Substance | Key Finding | Reference |

|---|---|---|---|

| Rats | b-Casomorphin (1-3) | Stimulated lymphocyte proliferation. | px-12.com |

| Mice | β-casomorphins-7/5 (oral) | Increased gut immune response (MPO, histamine, IgE, IgG, TLR-2, TLR-4). | researchgate.net |

| Human peripheral blood mononuclear cells (in vitro) | Soluble peptide samples from milk proteins | Stimulated production of Th1 and Th2 cytokines. | vu.edu.au |

| Mice | A2 β-casein digestive products | Showed potent immunostimulatory activities in vitro. | researchgate.net |

Interactions with Immune Cell Subpopulations

Beta-casomorphins (BCMs), a group of opioid peptides derived from the digestion of casein, have been observed to interact with various components of the immune system. While research specifically isolating the effects of this compound is limited, studies on the broader class of β-casomorphins, which share the core Tyr-Pro-Phe amino acid sequence, provide insights into their immunomodulatory potential. These peptides are known to modulate the activity of immune cells such as lymphocytes and macrophages ruminantia.it.

In preclinical models, β-casomorphins have demonstrated the ability to influence the human mucosal immune system, potentially through interactions with opiate receptors present on lamina propria lymphocytes ruminantia.itoup.comoup.com. The impact on lymphocyte proliferation appears to be concentration-dependent. Some studies have reported that lower concentrations of β-casomorphins, such as BCM-7 and BCM-10, suppress lymphocyte proliferation, whereas higher concentrations can stimulate it tandfonline.comtandfonline.com. For instance, β-casomorphin has been shown to significantly inhibit DNA synthesis in concanavalin (B7782731) A-stimulated human colonic lamina propria lymphocytes, an effect that was reversible with the opiate antagonist naloxone oup.com.

Furthermore, investigations into related casein-derived peptides have revealed effects on specific lymphocyte subsets. A study on bovine β-casein fragment (1-28) indicated a stimulatory effect on the proliferation of human T cells, B cells, and monocytes researchgate.net. Some proteins and peptides that are resistant to digestion can stimulate B-cells to produce IgE antibodies, which are involved in allergic responses tandfonline.comtandfonline.com.

The table below summarizes the observed interactions of β-casomorphins and related peptides with various immune cell subpopulations in preclinical models.

Table 1: Interactions of β-Casomorphins with Immune Cell Subpopulations

| Compound/Peptide | Immune Cell Subpopulation | Observed Effect in Preclinical Models |

|---|---|---|

| β-Casomorphins (General) | Lamina Propria Lymphocytes | Inhibition of proliferation; interaction via opiate receptors ruminantia.itoup.comoup.com |

| β-Casomorphins (General) | Macrophages | Modulation of activity ruminantia.it |

| β-Casomorphin-7 and -10 | Human Peripheral Blood Lymphocytes | Suppression of proliferation at low concentrations, stimulation at high concentrations tandfonline.comtandfonline.com |

| Bovine β-Casein (1-28) | Human T Cells, B Cells, Monocytes | Stimulation of proliferation researchgate.net |

Modulation of Cytokine and Chemokine Expression

The immunomodulatory activities of β-casomorphins extend to the regulation of cytokine and chemokine expression, key signaling molecules that orchestrate immune responses. The binding of β-casomorphins to opioid receptors on immune cells can trigger downstream signaling pathways that alter the production of these inflammatory mediators nih.gov.

In preclinical studies, certain β-casomorphins have been shown to induce inflammatory responses. For example, β-casomorphin-7 has been reported to promote an inflammatory response in the gut of mice by activating the Th2 pathway researchgate.net. This can lead to an increased expression of inflammatory markers. The epithelium of the gastrointestinal tract contains various cell types, including lymphoid tissue, that are responsible for immune responses and the release of pro-inflammatory cytokines nih.gov.

Furthermore, the amino acid phenylalanine, a core component of b-Casomorphin (1-3), has been independently studied for its effects on the immune system. In patients with cardiovascular disease, a higher phenylalanine to tyrosine ratio has been associated with immune activation and inflammation, correlating with increased levels of neopterin (B1670844) and C-reactive protein (hsCRP) nih.gov. In in vitro studies, L-Phenylalanine has been shown to inhibit the proliferation and cytokine production of human Th2 cells biorxiv.org.

The table below details the findings on the modulation of specific cytokines and chemokines by β-casomorphins in preclinical models.

Table 2: Modulation of Cytokine and Chemokine Expression by β-Casomorphins

| Compound/Peptide | Cytokine/Chemokine | Observed Effect in Preclinical Models |

|---|---|---|

| β-Casomorphins (General) | Pro-inflammatory Cytokines | Release from gastrointestinal lymphoid tissue nih.gov |

| L-Phenylalanine | Th2 Cytokines | Inhibition of production by human Th2 cells biorxiv.org |

Metabolism, Biodistribution, and Degradation Pathways

In Vivo Catabolism of Beta-Casomorphin (B10794742) (1-3)

The in vivo breakdown of β-casomorphins (BCMs) is a multifaceted process. While BCMs are known to be highly resistant to the actions of some proteolytic enzymes, they are also subject to rapid degradation in plasma. nih.gov The catabolism of these peptides, including the (1-3) fragment, is largely dictated by their susceptibility to specific peptidases present in the body.

Studies have shown that β-casomorphins can be detected in plasma following the consumption of dairy products, which suggests that they can, to some extent, survive the digestive process and enter the bloodstream. px-12.com The in vivo catabolism is not fully elucidated for every BCM fragment, but it is understood that once in circulation, they have a limited half-life due to enzymatic activity. phytojournal.com For β-Casomorphin (1-3), its small size may influence its metabolic route and clearance compared to longer BCM chains.

Enzymatic Degradation by Dipeptidyl Peptidase-4 (DPP-IV) and Other Peptidases

The primary enzyme responsible for the degradation of β-casomorphins is Dipeptidyl Peptidase-4 (DPP-IV). phytojournal.commdpi.com This enzyme is a cell-surface protease found in various tissues, including the intestinal brush border, endothelial cells, and in a soluble form in the blood. mdpi.comresearchgate.net DPP-IV specifically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the second position. nih.govresearchgate.net

For β-Casomorphin (1-3) (Tyr-Pro-Phe), DPP-IV cleaves the Tyr-Pro bond, effectively inactivating the opioid peptide. Research indicates that among various peptides tested, β-Casomorphin (1-3) was hydrolyzed by DPP-IV at the highest rate. scispace.com The degradation of BCMs by DPP-IV is considered a crucial step in regulating their physiological effects. mdpi.comnih.gov

Other enzymes may also play a role in the breakdown of casomorphins. During digestion, enzymes such as pepsin and pancreatic elastase are involved in releasing BCMs from the parent β-casein protein. phytojournal.com Additionally, certain bacterial enzymes, like X-prolyl dipeptidyl aminopeptidase (B13392206) (PepX) found in yogurt cultures, can degrade BCMs by targeting peptide bonds involving proline. nih.gov

| Enzyme | Source/Location | Action on β-Casomorphins | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-IV) | Intestinal brush border, endothelial cells, plasma | Cleaves the N-terminal dipeptide (Tyr-Pro) from β-Casomorphin (1-3) and other BCMs. nih.govresearchgate.net | nih.govresearchgate.net |

| Pepsin | Stomach | Initiates digestion of β-casein to release BCM fragments. phytojournal.com | phytojournal.com |

| Pancreatic Elastase | Small Intestine | Contributes to the release of BCMs from β-casein. phytojournal.com | phytojournal.com |

| X-prolyl dipeptidyl aminopeptidase (PepX) | Yogurt starter cultures | Digests peptide bonds involving proline, leading to BCM degradation. nih.gov | nih.gov |

Stability of Beta-Casomorphin (1-3) Acetate (B1210297) in Biological Fluids

The stability of β-Casomorphin (1-3) in biological fluids is a critical factor influencing its potential to exert physiological effects. While casomorphins are noted for their resistance to certain digestive enzymes, they are rapidly degraded in plasma. nih.gov Studies have demonstrated that β-casomorphins are quickly broken down in bovine or rat plasma, indicating a short half-life in the circulatory system. nih.gov

Despite this rapid degradation, some research has successfully detected β-Casomorphin (1-3) in human plasma following milk consumption. px-12.com This finding confirms that the peptide possesses sufficient stability to withstand gastrointestinal digestion and enter the systemic circulation, at least in small amounts. px-12.com The presence of BCMs in urine has also been reported, further suggesting some level of systemic exposure. nih.gov The acetate salt form of the synthetic peptide is not expected to significantly alter the inherent stability of the peptide backbone in biological systems.

| Biological Fluid | Finding | Implication for Stability | Reference |

|---|---|---|---|

| Bovine/Rat Plasma | Rapid degradation of β-casomorphins observed. nih.gov | Low stability and short half-life in circulation. | nih.gov |

| Human Plasma | β-Casomorphin (1-3) detected after milk ingestion. px-12.com | Sufficiently stable to pass from the gut into the bloodstream. | px-12.com |

| Urine | BCM-7 has been detected in urine samples. nih.gov | Indicates systemic absorption and subsequent renal clearance. | nih.gov |

Bioavailability Considerations in Experimental Systems

The bioavailability of orally ingested peptides like β-Casomorphin (1-3) is generally low, as their activity is contingent on surviving gastrointestinal digestion and being absorbed into the bloodstream to reach target organs. mdpi.com The structural characteristics of a peptide, such as its size, charge, and hydrophobicity, are key determinants of its ability to be transported across the intestinal epithelium. mdpi.com

The detection of β-Casomorphin (1-3) in human plasma provides direct evidence of its bioavailability, albeit potentially limited. px-12.com This suggests that mechanisms exist for the absorption of this tripeptide from the gut into the circulation. a2nutrition4professionals.com.au However, the efficiency of this process is a subject of ongoing investigation. researchgate.net

In silico analyses predict that most opioid peptides derived from milk have poor drug-like properties for oral administration due to factors like molecular weight and polarity, resulting in low bioavailability scores. researchgate.net As a small tripeptide, β-Casomorphin (1-3) may have different absorption kinetics compared to larger casomorphin fragments, but it is still subject to the significant barriers of intestinal degradation and epithelial transport. mdpi.comresearchgate.net

| Factor | Influence on Bioavailability | Reference |

|---|---|---|

| Enzymatic Degradation | High susceptibility to enzymes like DPP-IV in the gut and blood reduces the amount of intact peptide available for absorption. mdpi.com | mdpi.com |

| Molecular Size | Smaller peptides may be more readily absorbed than larger ones, though specific transporters are often required. mdpi.com | mdpi.com |

| Physicochemical Properties | Lipophilicity, polarity, and molecular charge influence the ability to cross the intestinal cell membrane. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Intestinal Permeability | Conditions that increase gut permeability ("leaky gut") may enhance the absorption of peptides into the bloodstream. researchgate.net | researchgate.net |

Analytical Methodologies and Detection Strategies

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for separating b-Casomorphin (1-3) acetate (B1210297) from complex mixtures and enabling its precise identification and quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the state-of-the-art method for the definitive identification and quantification of b-casomorphins, including the (1-3) fragment. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of low concentrations of the peptide in intricate matrices like dairy products and biological fluids. nih.govspringernature.com

In a typical LC-MS/MS workflow, the sample extract is first subjected to liquid chromatography, often reversed-phase high-performance liquid chromatography (RP-HPLC), to separate the peptides based on their physicochemical properties. The separated components then enter the mass spectrometer. For b-Casomorphin (1-3), specific mass transitions are monitored. The precursor ion (the intact molecule) is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and minimizes interference from other components in the matrix. nih.gov

The use of stable isotope-labeled internal standards, such as heavy-labeled b-casomorphins, is a common practice to achieve accurate quantification by correcting for matrix effects and variations in instrument response. springernature.comresearchgate.net The precision and reproducibility of LC-MS/MS methods are typically high, with coefficients of variation (CV) often falling within acceptable limits for bioanalytical assays. listarfish.it

Below is an interactive table detailing typical mass spectrometry parameters used for the analysis of Casomorphin (1-3). listarfish.it

| Compound | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Casomorphin (1-3) | 425.50 | 426.27 | 70.09 | 136.14 | 29 | 29 - 31 |

This data represents typical parameters and may vary based on the specific instrumentation and analytical conditions.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a well-established and widely used technique for the analysis of peptides. nih.gov While generally less sensitive than mass spectrometry, HPLC-UV is a robust and cost-effective method for determining the purity of synthetic peptides like b-Casomorphin (1-3) acetate and for quantifying it when present at higher concentrations. nih.govabbiotec.com

The separation is typically achieved using a reversed-phase column, where the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in an aqueous mobile phase. Detection is performed by monitoring the absorbance of UV light by the peptide bonds (typically around 214 nm) or by the aromatic rings of specific amino acids, such as the tyrosine residue in b-Casomorphin (1-3) (around 280 nm). mdpi.com The purity of b-Casomorphin (1-3) peptide is often confirmed to be greater than 95% by this method. abbiotec.com

Spectroscopic Characterization for Structural Elucidation (e.g., NMR Spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of peptides in solution. For b-Casomorphin (1-3), which has the sequence Tyr-Pro-Phe, NMR is particularly useful for investigating conformational isomers resulting from the cis-trans isomerization of the peptide bond preceding the proline residue (Tyr-Pro). researchgate.netresearchgate.net

One- and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), can differentiate between the conformers present in solution. researchgate.net These techniques provide information on through-bond and through-space proton connectivities, respectively, allowing for the assignment of all proton resonances and the determination of the peptide's three-dimensional structure. Studies have utilized NMR to investigate the conformation of the Tyr-Pro-Phe fragment and its interaction with metal ions like copper(II). researchgate.net

Immunoassays for Peptide Quantification (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a high-throughput and sensitive method for quantifying b-casomorphins in various samples. nih.govmdpi.com These assays rely on the specific binding of an antibody to the target peptide. In a typical sandwich ELISA format, a capture antibody specific for the casomorphin is coated onto a microplate. The sample is added, and the peptide binds to the antibody. A second, detection antibody (which is linked to an enzyme) is then added, binding to a different site on the peptide. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the concentration of the peptide in the sample.

While ELISA kits are commercially available for the general detection of bovine b-casomorphins, their specificity and accuracy can be a concern. novateinbio.comlabcompare.com Studies comparing ELISA with LC-MS/MS have shown that immunoassays may sometimes overestimate concentrations due to cross-reactivity with other molecules in complex matrices like milk or yogurt. researchgate.netresearchgate.net Therefore, while ELISA is a valuable screening tool, results often require confirmation by a more specific method like LC-MS/MS. researchgate.net

Radioligand Binding Assays for Receptor Characterization and Mapping

Radioligand binding assays are essential for characterizing the interaction of b-Casomorphin (1-3) with its biological targets, primarily opioid receptors. springernature.com These assays measure the affinity of a ligand (in this case, b-Casomorphin (1-3)) for a receptor. The principle involves incubating a radioactively labeled version of the ligand with a preparation of cells or membranes containing the receptor of interest, such as the µ-opioid receptor. tandfonline.com

Specifically, tritiated ([³H]) b-Casomorphin (1-3) amide acetate salt has been used as a radioligand to map the distribution of opioid receptors in brain tissue. biosynth.com In competitive binding assays, a constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competitor ligand (e.g., unlabeled this compound). The ability of the unlabeled compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Ki) and receptor selectivity. pan.olsztyn.pl These studies have confirmed that b-casomorphins act as agonists, particularly at µ-opioid receptors. mdpi.comnih.gov

The table below summarizes the analytical techniques discussed.

| Technique | Primary Application | Key Information Provided |

| LC-MS/MS | Identification and Quantification | High sensitivity and specificity, accurate concentration, structural confirmation. |

| HPLC-UV | Separation and Purity Assessment | Purity levels, quantification at higher concentrations. |

| NMR Spectroscopy | Structural Elucidation | 3D structure in solution, conformational isomers (cis/trans). |

| ELISA | Quantification (Screening) | High-throughput concentration measurement. |

| Radioligand Binding Assay | Receptor Interaction | Receptor binding affinity (Ki), receptor selectivity and mapping. |

Emerging Research Perspectives and Methodological Advancements

Development of Novel Beta-Casomorphin (B10794742) (1-3) Analogues for Targeted Research

The synthesis of novel analogues of β-casomorphins is a cornerstone of modern research, aimed at elucidating structure-activity relationships and developing highly selective ligands for opioid receptors. β-Casomorphin (1-3), with the sequence Tyr-Pro-Phe, serves as a fundamental template for these explorations. karger.com

Researchers have systematically modified the β-casomorphin structure to enhance receptor affinity and selectivity. thebiogrid.org Early studies focused on creating cyclic analogues of the longer β-casomorphin-5 (H-Tyr-Pro-Phe-Pro-Gly-OH) by substituting the proline at position 2 with various D-configuration α,ω-diamino acids to form a ring structure with the C-terminus. nih.govresearchgate.net These modifications often resulted in high opioid receptor affinity, with a preference for μ-opioid receptors. nih.govresearchgate.net For instance, configurational inversion at the fourth position in these cyclic analogues enhanced affinity for both μ- and δ-receptors. nih.gov

Further efforts have led to the development of peptidomimetics and analogues with constrained conformations to improve stability and receptor interaction. bohrium.com One approach involves replacing the proline residue to eliminate the potential for cis/trans isomerism, which can complicate conformational analysis. bohrium.com By incorporating a cis-2-aminocyclopentane-1-carboxylic acid (cis-2-Ac5c) residue, researchers have been able to create analogues with a more defined structure, indicating that a specific spatial arrangement of the Tyr and Phe side chains is crucial for μ-opioid receptor activity. bohrium.com Some studies have also explored the creation of β-casomorphin-derived cyclopeptides that exhibit novel properties, such as inhibiting tumor cell growth independently of opioid receptor pathways, while also sensitizing μ-opioid receptors to other agonists. nih.gov

These synthetic strategies are crucial for developing research tools that can selectively probe opioid receptor subtypes, helping to untangle the specific physiological effects mediated by each.

Table 1: Examples of Developed β-Casomorphin Analogues and Their Characteristics

| Analogue Type | Modification Example | Key Finding | Reference |

|---|---|---|---|

| Cyclic Analogues | Substitution of Pro² with D-Ornithine and cyclization with C-terminal carboxyl group in β-casomorphin-5. | Showed high affinity for μ-opioid receptors and high potency. | nih.gov, researchgate.net |

| Conformationally Constrained | Incorporation of cis-2-aminocyclopentane-1-carboxylic acid (cis-2-Ac5c) in place of Pro². | Eliminated cis/trans isomerism, revealing that the cis configuration is likely required for biological activity. | bohrium.com |

| Novel Functionality | Synthesis of Tyr-cyclo[D-Orn-Tyr(Bzl)-Pro-Gly] (cCD-2), a β-casomorphin-5 derivative. | Possessed antiproliferative effects via SST receptors and sensitized μ-opioid receptors to agonists. | nih.gov |

| Systematic Substitution | C-terminal amidation and substitution of Pro⁴ with a pyrrolidide ring structure. | Enhanced affinity for the μ2-opioid receptor subtype. | thebiogrid.org |

Application of Multi-Omics Approaches in Casomorphin Research

The complexity of bioactive peptide research is increasingly being addressed through the application of multi-omics technologies, which allow for a holistic view of biological processes. frontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools to move beyond single-endpoint measurements and understand the system-wide effects of compounds like β-casomorphin (1-3) acetate (B1210297). researchgate.netnih.govnih.gov

In the context of casomorphins, which are products of food protein digestion, proteomics and metabolomics are particularly relevant. nih.gov For example, peptidomic analysis, a sub-discipline of proteomics, has been instrumental in studying the formation of various β-casomorphins in dairy products like blue cheese. nih.gov Using techniques such as mass spectrometry, researchers can identify and quantify the specific peptides, including β-casomorphin-7 (BCM-7), released from β-casein variants by microbial enzymes during fermentation. nih.gov This provides critical insights into the biochemical pathways leading to the formation of these bioactive peptides in different food matrices. nih.gov

Metabolomics complements this by analyzing the downstream effects. By profiling the complete set of small-molecule metabolites in a biological sample, researchers can identify metabolic pathways altered by casomorphin activity. nih.gov For instance, after exposure to a casomorphin, changes in neurotransmitter metabolites or inflammatory markers could be detected, providing a functional readout of the peptide's impact.

While the direct application of multi-omics to β-casomorphin (1-3) acetate is still an emerging field, the methodologies are well-established for natural product research. researchgate.netresearchgate.net The integration of these high-throughput techniques is expected to provide a more comprehensive understanding of how casomorphins interact with biological systems, identify new molecular targets, and clarify their role in complex physiological processes. nih.gov

Investigating Interactions with the Microbiome-Gut-Brain Axis in Animal Models

A significant frontier in casomorphin research is the exploration of its interactions with the microbiome-gut-brain axis. nih.govoup.com This bidirectional communication network is critical for coordinating gastrointestinal function with central nervous system activity, and emerging evidence suggests that food-derived peptides can modulate this axis. nih.govoup.comnih.gov

Animal models have been central to these investigations. Studies in rodents have shown that β-casomorphins can influence gut function and inflammation. oup.com For example, the digestion of A1 β-casein, which releases BCM-7, has been associated with increased intestinal inflammation markers, such as myeloperoxidase, compared to the digestion of A2 β-casein in rats. oup.com These inflammatory changes within the gut can, in turn, affect the central nervous system. nih.gov

The gut microbiota itself is a key player in this dynamic. nih.govmdpi.com Research in ageing mice has demonstrated that milk containing different β-casein variants can lead to distinct gut microbiota profiles. mdpi.com Specifically, milk with the A2 variant was associated with higher levels of beneficial short-chain fatty acids, which influenced the gut's immunological environment and improved intestinal morphology. mdpi.com Since β-casomorphins are a primary differentiating factor between A1 and A2 milk digestion, this suggests an indirect role for these peptides in shaping the microbiome. Prolonged gastrointestinal transit time, an effect linked to casomorphin's opioid activity in animal studies, may also alter the composition of the gut microbiota. researchgate.net

These findings from animal models are building a hypothesis where β-casomorphins, potentially including fragments like β-casomorphin (1-3), act on the gut, influencing inflammation and the microbiota, which then signals to the brain, potentially affecting mood and behavior. nih.govresearchgate.net However, research is ongoing, and the precise mechanisms remain a topic of intense investigation. nih.gov

Table 2: Summary of Findings on β-Casomorphins and the Microbiome-Gut-Brain Axis in Animal Models

| Animal Model | Intervention | Key Findings | Potential Implication | Reference |

|---|---|---|---|---|

| Wistar Rats | Diet with A1 β-casein vs. A2 β-casein | 65% increase in myeloperoxidase (inflammation marker) in the A1 group. | A1-derived casomorphins may promote gut inflammation. | oup.com |

| Mice | Consumption of A1 β-casein vs. A2 β-casein | A1 consumption induced inflammatory responses in the gut via a Th2 pathway. | Casomorphins may interact with the mucosal immune response. | mdpi.com |

| Ageing Mice | Diet with A2A2 milk vs. mixed A1/A2 milk | A2 milk led to higher short-chain fatty acids and improved gut villi morphology. | β-casein type influences microbiota and gut health, likely via differential peptide release. | mdpi.com |

| Rat Pups | Systemic administration of BCM-7 | Produced delayed anxiolytic effects, suggesting a role for nutritional opioids in brain development. | Casomorphins may have long-term behavioral effects mediated through the gut-brain axis. | researchgate.net |

Standardization of In Vitro and Ex Vivo Digestion Models for Comparative Studies

To accurately study the release and activity of β-casomorphin (1-3) acetate and other related peptides, it is crucial to use reliable digestion models that mimic human physiological conditions. In vitro and ex vivo models are essential tools, but a lack of standardization presents a major challenge for comparing findings across different studies. nih.gov

In vitro models typically simulate gastric and intestinal digestion sequentially, using specific enzymes like pepsin and pancreatin (B1164899) under controlled pH and time conditions. mdpi.com These models have been used to demonstrate that BCM-7 is released during the intestinal phase of digestion from both A1 and A2 type milk. mdpi.comresearchgate.net However, the outcomes can be significantly influenced by the experimental setup. Factors such as the type and concentration of enzymes, digestion time, and the food matrix itself (e.g., raw milk vs. processed milk) can affect the type and quantity of peptides released. researchgate.netresearchgate.net For instance, research has shown that industrial heating processes can alter the formation of BCM-7 during digestion of both A1 and A2 milk. researchgate.net

Ex vivo models, which may use actual human gastrointestinal juices or intestinal tissue preparations, offer a closer approximation to the in vivo environment. bohrium.comresearchgate.net Studies using these models have confirmed that BCM-7 is released from multiple β-casein variants, although in differing amounts. bohrium.comresearchgate.net

The scientific community recognizes the need for more standardized digestion protocols to ensure that results are reproducible and comparable. This includes harmonizing parameters like enzyme-to-substrate ratios, pH transitions, and the inclusion of all relevant digestive enzymes. nih.gov Such standardization is vital for building a coherent understanding of how different dietary sources and processing methods affect the generation of bioactive peptides like β-casomorphin (1-3) acetate. researchgate.net

Elucidation of Long-Term Effects in Chronic Animal Models

Understanding the long-term consequences of sustained exposure to β-casomorphins is a critical research gap. While many studies focus on acute effects, the physiological impact of chronic, low-level exposure from a regular diet is less understood. Chronic animal models are essential for investigating these potential long-term effects. nih.gov

Current animal studies provide some initial insights. For example, long-term intake of a casein hydrolysate in rats was shown to affect mucin gene expression and secretion in the intestine. nih.gov Another study involving the daily administration of BCM-7 to rat pups for two weeks found delayed behavioral effects, suggesting that early-life exposure to nutritional opioids can have lasting impacts on brain development and function. researchgate.net

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing β-Casomorphin (1-3) Acetate with high purity?

- Answer : Solid-phase peptide synthesis (SPPS) is the gold standard, using Fmoc/t-Bu chemistry for sequential addition of Tyr-Pro-Phe residues. Post-synthesis, reverse-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradients ensures purification (>95% purity). Mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (C23H27N3O5, 424.21 Da) . Critical considerations include minimizing racemization during coupling and optimizing deprotection steps.

Q. How can researchers validate β-Casomorphin (1-3) Acetate’s opioid receptor binding activity in vitro?

- Answer : Radioligand displacement assays using μ-opioid receptor (MOR)-transfected HEK293 cells are standard. Compete β-Casomorphin (1-3) Acetate against [³H]-DAMGO (a MOR-selective agonist) at concentrations ranging from 10 nM to 10 μM. Calculate IC50 values and compare to positive controls (e.g., morphine). cAMP inhibition assays (e.g., using BRET-based biosensors) further confirm functional activity .

Q. What are the key challenges in characterizing β-Casomorphin (1-3) Acetate’s stability in physiological buffers?

- Answer : The peptide’s susceptibility to enzymatic degradation (e.g., peptidases in serum) requires stability assays in 50% fetal bovine serum at 37°C, sampled at 0, 1, 2, and 4 hours. RP-HPLC quantifies intact peptide remaining. Stabilization strategies include acetylated termini (as in this compound) or co-administration with protease inhibitors .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on β-Casomorphin (1-3) Acetate’s gastrointestinal effects versus its neurobehavioral roles?

- Answer : Use tissue-specific knockout models (e.g., MOR-deficient mice) to isolate peripheral vs. central nervous system effects. For example, in vivo assays measuring intestinal motility (via charcoal transit) and concurrent microdialysis to monitor striatal dopamine release can dissect dual mechanisms . Confounding factors like blood-brain barrier permeability must be quantified via LC-MS/MS pharmacokinetic profiling .

Q. What statistical frameworks are optimal for analyzing dose-response data in β-Casomorphin (1-3) Acetate studies?

- Answer : Nonlinear regression models (e.g., four-parameter logistic curves) estimate EC50/IC50 values. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d for in vivo behavioral assays). For small-sample studies (n < 10), use non-parametric tests (Mann-Whitney U) to avoid normality assumptions. Pre-register analysis plans to mitigate p-hacking .

Q. How should researchers design experiments to assess β-Casomorphin (1-3) Acetate’s role in autism spectrum disorder (ASD) pathogenesis?

- Answer : Employ translational models such as maternal immune activation (MIA) mice, administering β-Casomorphin (1-3) Acetate prenatally. Measure offspring social behavior (three-chamber test) and correlate with MOR expression (Western blot) in prefrontal cortex. Control for batch effects by randomizing litter assignments and blinding experimenters .

Q. What in silico tools are validated for predicting β-Casomorphin (1-3) Acetate’s off-target interactions?

- Answer : Molecular docking (AutoDock Vina) against the MOR crystal structure (PDB: 4DKL) predicts binding poses. Pharmacophore screening (e.g., Pharmit) identifies potential cross-reactivity with κ- or δ-opioid receptors. Validate predictions with competitive binding assays .

Methodological Considerations

- Sample Size Justification : Use power analysis (G*Power) with α = 0.05, β = 0.2, and effect sizes from pilot data. For behavioral assays, n ≥ 12/group minimizes Type II errors .

- Data Reproducibility : Include positive/negative controls (e.g., naloxone for opioid antagonism) and report raw data in supplementary tables .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines and obtain IACUC approval for opioid-related behavioral assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.